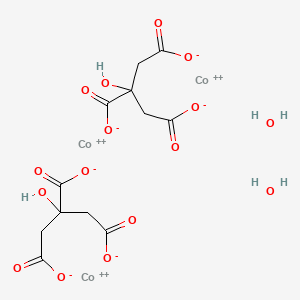
Cobalt(II) citrate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) citrate dihydrate is a useful research compound. Its molecular formula is C12H20Co3O16 and its molecular weight is 597.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 98% is 590.82776 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cobalt(II) citrate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) compounds.
Reduction: It can be reduced to metallic cobalt or cobalt(II) compounds.
Complexation: It forms complexes with various ligands, such as ammonia and ethylenediamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Complexation: Ligands like ammonia or ethylenediamine are used under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Cobalt(III) citrate.
Reduction: Metallic cobalt or cobalt(II) complexes.
Complexation: Various cobalt-ligand complexes.
Scientific Research Applications
Cobalt(II) citrate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of cobalt nanoparticles and other cobalt-based materials.
Biology: It serves as a source of cobalt ions in biochemical studies and is used in the preparation of vitamin B12 analogs.
Industry: It is used in catalysis, particularly in Fischer-Tropsch synthesis for the production of hydrocarbons from carbon monoxide and hydrogen
Mechanism of Action
Cobalt(II) citrate dihydrate can be compared with other cobalt compounds such as:
Cobalt(II) chloride: A blue solid used in humidity indicators and as a precursor for other cobalt compounds.
Cobalt(II) sulfate: A red crystalline solid used in electroplating and as a drying agent.
Cobalt(II) nitrate: A red deliquescent solid used in the preparation of catalysts and in analytical chemistry.
Uniqueness: this compound is unique due to its ability to form stable complexes with various ligands and its hygroscopic nature, which makes it useful in specific applications where moisture absorption is beneficial .
Comparison with Similar Compounds
- Cobalt(II) chloride
- Cobalt(II) sulfate
- Cobalt(II) nitrate
- Cobalt(II) acetate
- Cobalt(II) carbonate
Properties
CAS No. |
6424-15-3 |
|---|---|
Molecular Formula |
C12H20Co3O16 |
Molecular Weight |
597.08 g/mol |
IUPAC Name |
cobalt;2-hydroxypropane-1,2,3-tricarboxylic acid;dihydrate |
InChI |
InChI=1S/2C6H8O7.3Co.2H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;2*1H2 |
InChI Key |
SKMIIAIULKZNRQ-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Co+2].[Co+2].[Co+2] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.[Co].[Co].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















